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molecular formula C14H17NO4 B1339007 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS No. 188847-00-9

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Cat. No. B1339007
M. Wt: 263.29 g/mol
InChI Key: JZDIVDBVWXFEMR-UHFFFAOYSA-N
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Patent
US08546368B2

Procedure details

To a solution of N-carbobenzyloxypyrrolidine-3-carboxylic acid (10.15 g, 40.72 mmol) and iodomethane (5.08 mL, 81.44 mmol) in N,N′-dimethylformamide (80 mL) was added powdered potassium hydrogen carbonate (8.15 g, 81.44 mmol) and the reaction mixture stirred at ambient temperature for 5 hours. The mixture was partitioned between ethyl acetate and brine and the organic phase washed with water and concentrated. The residue was purified by flash chromatography on silica gel using 5-50% ethyl acetate in hexane to give the title compound (10.59 g, 99%). MS(DCI): m/z 264 (M+H)+.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:15][CH2:14][CH:13]([C:16]([OH:18])=[O:17])[CH2:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].IC.[C:21](=O)([O-])O.[K+]>CN(C=O)C>[CH3:21][O:17][C:16]([CH:13]1[CH2:14][CH2:15][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1)=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
10.15 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(CC1)C(=O)O
Name
Quantity
5.08 mL
Type
reactant
Smiles
IC
Name
Quantity
8.15 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and brine
WASH
Type
WASH
Details
the organic phase washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel using 5-50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C1CN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.59 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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